molecular formula C31H29F2N5O3 B1676616 MK-3207 CAS No. 957118-49-9

MK-3207

Numéro de catalogue B1676616
Numéro CAS: 957118-49-9
Poids moléculaire: 557.6 g/mol
Clé InChI: AZAANWYREOQRFB-SETSBSEESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

MK-3207 is an orally active, highly selective, and species-specific CGRP receptor antagonist . It belongs to the class of organic compounds known as dipeptides . It has been used in trials studying the treatment of Migraine and Migraine Disorders .


Molecular Structure Analysis

MK-3207 has a chemical formula of C31H29F2N5O3 . Its exact mass is 557.22 and its molecular weight is 557.602 .


Physical And Chemical Properties Analysis

MK-3207 has a molecular weight of 594.05 and a chemical formula of C31H29F2N5O3.HCl . It is soluble in DMSO and Ethanol .

Applications De Recherche Scientifique

Scientific Field

Neuropharmacology

Application Summary

MK-3207 represents the third CGRP receptor antagonist to display clinical efficacy in migraine trials . It’s a potent and orally bioavailable CGRP receptor antagonist .

Methods of Application

In clinical trials, different doses of MK-3207 were administered to treat a moderate/severe migraine . The in vivo potency was assessed in a rhesus monkey pharmacodynamic assay measuring capsaicin-induced changes in forearm dermal blood flow via laser Doppler imaging .

Results or Outcomes

MK-3207 produced a concentration-dependent inhibition of dermal vasodilation, with plasma concentrations of 0.8 and 7 nM required to block 50 and 90% of the blood flow increase, respectively . It has shown promising results in phase II clinical trials for the treatment of migraine .

Inflammatory Bowel Diseases

Scientific Field

Gastroenterology

Application Summary

MK-3207, due to its properties as a CGRP receptor antagonist, may have potential in the treatment of inflammatory bowel diseases . CGRP has been implicated in the pathophysiology of inflammatory bowel diseases, and thus, blocking its action could potentially alleviate symptoms .

Methods of Application

The exact methods of application in this context are not clearly documented as this seems to be a potential application that may still be under research .

Results or Outcomes

As this is a potential application, detailed results or outcomes are not available at this time .

Safety And Hazards

When handling MK-3207, it’s recommended to use safety goggles with side-shields, protective gloves, and impervious clothing. Suitable respiratory protection should be used, and the product should be kept away from drains, water courses, or the soil .

Propriétés

IUPAC Name

2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29F2N5O3/c32-21-10-19(11-22(33)13-21)25-16-35-31(7-1-2-8-31)29(41)38(25)17-26(39)36-23-6-5-18-14-30(15-20(18)12-23)24-4-3-9-34-27(24)37-28(30)40/h3-6,9-13,25,35H,1-2,7-8,14-17H2,(H,36,39)(H,34,37,40)/t25-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAANWYREOQRFB-SETSBSEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)N(C(CN2)C3=CC(=CC(=C3)F)F)CC(=O)NC4=CC5=C(CC6(C5)C7=C(NC6=O)N=CC=C7)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(C1)C(=O)N([C@@H](CN2)C3=CC(=CC(=C3)F)F)CC(=O)NC4=CC5=C(C[C@@]6(C5)C7=C(NC6=O)N=CC=C7)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29F2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00241931
Record name MK 3207
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00241931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

557.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MK-3207

CAS RN

957118-49-9
Record name MK 3207
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0957118499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-3207
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12424
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MK 3207
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00241931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK-3207
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C44M1QYCC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MK-3207
Reactant of Route 2
Reactant of Route 2
MK-3207
Reactant of Route 3
MK-3207
Reactant of Route 4
MK-3207
Reactant of Route 5
Reactant of Route 5
MK-3207
Reactant of Route 6
MK-3207

Citations

For This Compound
540
Citations
DJ Hewitt, SK Aurora, DW Dodick, PJ Goadsby… - …, 2011 - journals.sagepub.com
… MK-3207 dose levels remaining from Stage 1 (MK-3207 or placebo). For any continuing MK-3207 … The remaining MK-3207 patients were equally allocated to the remaining higher doses…
Number of citations: 276 journals.sagepub.com
CA Salvatore, EL Moore, A Calamari, JJ Cook… - … of Pharmacology and …, 2010 - ASPET
… MK-3207 displayed good oral bioavailability in rats (74%), … of MK-3207 was evaluated in a phase II adaptive dose-ranging trial for the acute treatment of migraine. In this study, MK-3207 …
Number of citations: 74 jpet.aspetjournals.org
IM Bell, SN Gallicchio, MR Wood… - ACS medicinal …, 2010 - ACS Publications
… acetamide (MK-3207) (4), the most potent orally active CGRP receptor antagonist described to date. … (SAR) studies on 5, which led to the discovery of the clinical candidate MK-3207 (4). …
Number of citations: 56 pubs.acs.org
CC Li, S Vermeersch, WS Denney… - British Journal of …, 2015 - Wiley Online Library
… plasma concentration of MK-3207 based on the estimated EC 50,MK-3207 and E max,CGRP from the population PK/PD model. Results suggest that MK-3207 is a potent compound (…
Number of citations: 20 bpspubs.onlinelibrary.wiley.com
CA Salvatore, EL Moore, A Calamari, JJ Cook… - … of Pharmacology and …, 2010 - Citeseer
… MK-3207 displayed good oral bioavailability in rats (74%), … of MK-3207 was evaluated in a Phase II adaptive dose ranging trial for the acute treatment of migraine. In this study MK-3207 …
Number of citations: 6 citeseerx.ist.psu.edu
IM Bell, CA Stump, SN Gallicchio, DD Staas… - Bioorganic & medicinal …, 2012 - Elsevier
… Rational modification of the clinically tested CGRP receptor antagonist MK-3207 (3) afforded an analogue with increased unbound fraction in rat plasma and enhanced aqueous …
Number of citations: 21 www.sciencedirect.com
P Kocienski - Synfacts, 2013 - thieme-connect.com
Significance: MK-3207 is a calcitonin gene-related peptide (CGRP) receptor antagonist that was of interest for the treatment of migraine. This paper describes a practical asymmetric …
Number of citations: 0 www.thieme-connect.com
IM Bell, PG Bulger, M McLaughlin - Comprehensive Accounts of …, 2016 - ACS Publications
… This chapter reviews the discovery of MK-3207, a novel, potent, orally acting CGRP receptor antagonist and the development of a highly efficient synthetic route that allows for large …
Number of citations: 3 pubs.acs.org
KM Connor, RE Shapiro, HC Diener - mdedge.com
… in a phase II study with MK-3207, some subjects in extended phase I … led to the decision to discontinue development of MK-3207.” … “The decision to discontinue development of MK-3207 …
Number of citations: 0 www.mdedge.com
B Smith, J Rowe, PB Watkins, M Ashina… - Toxicological …, 2020 - academic.oup.com
… of mechanistic studies conducted with MK-3207 and telcagepant, … toxicity for telcagepant and MK-3207 at the dosing regimens … than has been observed with telcagepant and MK-3207. …
Number of citations: 13 academic.oup.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.